2-Amino-4-methoxy-2-methylbutanenitrile
Overview
Description
2-Amino-4-methoxy-2-methylbutanenitrile is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-4-methoxy-2-methylbutanenitrile, a compound with the CAS number 1249634-22-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by its amino group, methoxy group, and nitrile functionality. Its molecular formula is C₆H₁₃N₃O. This unique structure may contribute to its interaction with biological targets.
Pharmacological Properties
- Anticancer Activity : Preliminary studies indicate that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. These compounds demonstrated inhibition of key kinases such as EGFR and VEGFR-2, which are crucial in cancer proliferation pathways .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects may involve the modulation of specific enzyme activities or receptor interactions. Similar compounds have been shown to act as inhibitors of steroid sulfatase and aromatase, enzymes involved in hormone metabolism and cancer progression .
- Toxicological Profile : Toxicological assessments indicate that while certain derivatives may possess therapeutic benefits, they also exhibit dose-dependent toxicity. Studies have reported adverse effects at higher concentrations, including central nervous system disturbances and reduced weight gain in animal models .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound derivatives, researchers evaluated their effects on five different cancer cell lines. The results indicated a strong selective cytotoxic effect against malignant cells while sparing normal cell lines like HFL-1 (human fetal lung) and WI-38 (human diploid fibroblasts). The derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics such as Sorafenib .
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted using a range-finding test on mice to evaluate the safety profile of this compound. The study found that doses exceeding 1000 mg/kg led to mortality within 24 hours and significant clinical signs affecting coordination and reflexes. These findings underscore the need for careful dosage management when considering therapeutic applications .
Properties
IUPAC Name |
2-amino-4-methoxy-2-methylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDBJGPHRFFQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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